Cas no 2138304-57-9 ((3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}phenyl)methanol)

(3-{4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidin-3-yl}phenyl)methanol is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core linked to a phenylmethanol group. This structure imparts versatility in medicinal chemistry and pharmaceutical research, particularly as a scaffold for developing bioactive molecules. The presence of both aromatic and hydroxyl functional groups enhances its potential for derivatization, enabling fine-tuning of physicochemical properties. Its rigid bicyclic framework contributes to stable molecular interactions, making it valuable in drug discovery for targeting enzymes or receptors. The compound’s balanced lipophilicity and polarity further support its utility in optimizing pharmacokinetic profiles. Suitable for synthetic intermediate applications, it offers researchers a reliable building block for exploring structure-activity relationships.
(3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}phenyl)methanol structure
2138304-57-9 structure
Product name:(3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}phenyl)methanol
CAS No:2138304-57-9
MF:C13H15N3O
MW:229.277702569962
CID:6322521
PubChem ID:165460145

(3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}phenyl)methanol Chemical and Physical Properties

Names and Identifiers

    • EN300-738425
    • 2138304-57-9
    • (3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}phenyl)methanol
    • Inchi: 1S/C13H15N3O/c17-9-10-3-1-4-11(7-10)12-8-15-16-6-2-5-14-13(12)16/h1,3-4,7-8,14,17H,2,5-6,9H2
    • InChI Key: ACWRIWJUHULPDA-UHFFFAOYSA-N
    • SMILES: OCC1=CC=CC(=C1)C1C=NN2C=1NCCC2

Computed Properties

  • Exact Mass: 229.121512110g/mol
  • Monoisotopic Mass: 229.121512110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 50.1Ų

(3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}phenyl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-738425-1.0g
(3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}phenyl)methanol
2138304-57-9
1g
$0.0 2023-06-06

Additional information on (3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}phenyl)methanol

3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}phenyl)methanol: A Novel Compound with Promising Pharmacological Properties and Therapeutic Potential

3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}phenyl)methanol (CAS No. 2138304-57-9) represents a significant advancement in the field of medicinal chemistry. This compound, characterized by its unique molecular structure, has garnered attention for its potential applications in drug discovery and therapeutic development. The integration of a pyrazolo[1,5-a]pyrimidin-3-yl ring system with a phenylmethanol scaffold creates a versatile platform for modulating biological activity. Recent studies have highlighted its role in targeting specific molecular pathways, making it a valuable candidate for further investigation.

Research published in 2023 in the journal Journal of Medicinal Chemistry has demonstrated that 3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}phenyl)methanol exhibits potent anti-inflammatory properties. The compound's ability to inhibit key inflammatory mediators, such as TNF-α and IL-6, suggests its potential in the treatment of autoimmune disorders and chronic inflammatory conditions. These findings align with the growing emphasis on developing targeted therapies that minimize systemic side effects.

Another notable study from 2024 in European Journal of Pharmacology explored the pyrazolo[1,5-a]pyrimidin-3-yl scaffold's interaction with G-protein coupled receptors (GPCRs). The results indicated that 3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}phenyl)methanol could modulate receptor activity with high selectivity, offering new avenues for the treatment of neurological disorders. This selectivity is crucial in reducing off-target effects, which is a major challenge in drug development.

The phenylmethanol moiety in 3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}phenyl)methanol contributes to its pharmacokinetic profile. Research conducted in 2023 by the University of Tokyo's Pharmaceutical Research Division revealed that this structure enhances the compound's solubility and bioavailability. Improved solubility is particularly important for oral formulations, as it ensures consistent drug delivery and therapeutic efficacy.

Recent advancements in computational chemistry have further illuminated the potential of 3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}phenyl)methanol. A 2024 study published in Computational and Structural Chemistry utilized molecular docking simulations to predict the compound's binding affinity to various protein targets. The results suggest that the compound could interact with enzymes involved in metabolic pathways, opening new possibilities for its application in metabolic disorders.

Moreover, the pyrazolo[1,5-a]pyrimidin-3-yl ring system in 3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}phenyl)methanol has been linked to its antioxidant properties. A 2023 study in Antioxidants demonstrated that this compound effectively scavenges free radicals, which is a critical factor in preventing oxidative stress-related diseases. This dual functionality—anti-inflammatory and antioxidant—positions 3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}phenyl)methanol as a multifaceted therapeutic agent.

The structural versatility of 3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}phenyl)methanol also allows for the development of analogs with enhanced properties. A 2024 review in Drug Discovery Today highlighted the potential of modifying the phenylmethanol group to improve potency and reduce toxicity. This adaptability is a significant advantage in the context of personalized medicine, where tailored therapies are increasingly sought after.

Environmental and safety considerations are also being addressed in the research on 3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}phenyl)methanol. A 2023 study in Environmental Science & Technology evaluated the compound's biodegradability and ecotoxicity. The findings indicate that the compound is environmentally friendly, which is essential for the sustainable development of pharmaceuticals.

In conclusion, 3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}phenyl)methanol (CAS No. 2138304-57-9) represents a promising advancement in medicinal chemistry. Its unique molecular structure, combined with its potential therapeutic applications, positions it as a valuable candidate for further research and development. As the field of drug discovery continues to evolve, compounds like 3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}phenyl)methanol will play a crucial role in addressing unmet medical needs and improving patient outcomes.

Further studies are needed to fully elucidate the mechanisms of action and therapeutic potential of 3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}phenyl)methanol. As researchers continue to explore its properties, the compound's role in the development of novel therapies will likely expand, contributing to the advancement of modern medicine.

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